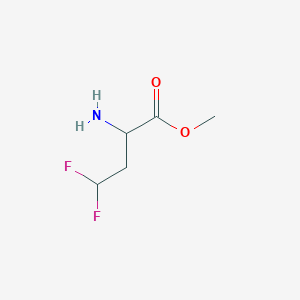

Methyl 2-amino-4,4-difluorobutanoate

Description

Significance of Fluoroalkylated Moieties in Drug Discovery and Organic Synthesis

The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug discovery, this strategy is often employed to enhance metabolic stability, increase binding affinity, and improve bioavailability. The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo lifetime of a drug. Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets. These beneficial modifications have led to a significant number of fluorinated compounds among recently approved drugs. scispace.com

Overview of Methyl 2-amino-4,4-difluorobutanoate within the Context of Fluorinated Amino Acid Building Blocks

This compound is a non-proteinogenic amino acid ester that features a difluoromethyl group at the γ-position. This structural motif makes it a valuable chiral building block for the synthesis of more complex molecules. As an ester, the carboxyl group is protected, allowing for selective reactions at the amino group. The presence of the difluoromethyl group imparts the characteristic properties of fluorinated compounds, making it an attractive component for the design of novel pharmaceuticals and agrochemicals.

Contemporary Research Trajectories for Novel Amino Acid Derivatives

Current research into novel amino acid derivatives is focused on creating molecules with unique structural and functional properties. bioorganica.com.ua This includes the development of new synthetic methods to access previously unavailable amino acid scaffolds, the incorporation of these derivatives into peptides to create peptidomimetics with enhanced stability and activity, and their use as precursors for the synthesis of complex heterocyclic systems. nih.govyoutube.comsigmaaldrich.com The exploration of fluorinated amino acids like this compound is a key aspect of this research, driven by the predictable yet powerful influence of fluorine on molecular properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,4-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDDUHZHOWSLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties

Synthetic Methodologies for γ,γ-Difluoroamino Acids and their Esters

The synthesis of γ,γ-difluoroamino acids and their esters often presents a significant challenge. One common strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable difluoroalkyl electrophile. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be deprotonated and reacted with a 2,2-difluoroethyl halide. Subsequent acidic hydrolysis of the complex removes the chiral auxiliary and cleaves the Schiff base to yield the desired amino acid, which can then be esterified. scispace.comnih.gov While a specific large-scale synthesis for Methyl 2-amino-4,4-difluorobutanoate is not widely published, this general approach for analogous trifluoromethyl compounds suggests a viable route. scispace.comnih.gov

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comyoutube.comyoutube.com

Physicochemical Data of this compound and Related Compounds

The physicochemical properties of this compound and its corresponding carboxylic acid are crucial for their application in synthesis. The data for the hydrochloride salt of the ester and the free carboxylic acid are summarized below.

Interactive Table: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClF₂NO₂ | biosynth.com |

| Molecular Weight | 189.59 g/mol | biosynth.com |

| Melting Point | 140 °C | biosynth.com |

| SMILES | COC(=O)C(CC(F)F)N.Cl | biosynth.com |

| InChIKey | XPDDUHZHOWSLCC-UHFFFAOYSA-N | uni.lu |

Interactive Table: Physicochemical Properties of 2-Amino-4,4-difluorobutanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇F₂NO₂ | nih.gov |

| Molecular Weight | 139.10 g/mol | nih.gov |

| IUPAC Name | 2-amino-4,4-difluorobutanoic acid | nih.gov |

| SMILES | C(C(C(=O)O)N)C(F)F | nih.gov |

| InChIKey | VIUCNIMDPZQXAD-UHFFFAOYSA-N | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 4,4 Difluorobutanoate

Diverse Reaction Classes and Associated Mechanistic Pathways

The chemical behavior of Methyl 2-amino-4,4-difluorobutanoate is characterized by the interplay of its primary amine and methyl ester functional groups, with the difluoromethyl moiety exerting a notable electronic influence.

Nucleophilic Substitution Reactions of the Amino Functionality

The primary amino group in this compound serves as a competent nucleophile, capable of participating in a variety of substitution reactions. A notable example is its reaction with activated aromatic systems, such as in nucleophilic aromatic substitution (SNAr) reactions.

In a documented synthetic procedure, the hydrochloride salt of this compound reacts with methyl 4-fluoro-3-nitrobenzoate. google.comgoogle.com The reaction is carried out in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds at a moderately elevated temperature of 40°C over several hours to afford methyl 4-((4,4-difluoro-1-methoxy-1-oxobutan-2-yl)amino)-3-nitrobenzoate. google.comgoogle.com

The mechanistic pathway involves the deprotonation of the ammonium (B1175870) salt of this compound by DIPEA to generate the free primary amine. This amine then acts as the nucleophile, attacking the electron-deficient aromatic ring of methyl 4-fluoro-3-nitrobenzoate at the carbon bearing the fluorine atom. The strong electron-withdrawing effect of the adjacent nitro group facilitates this nucleophilic attack. The subsequent loss of the fluoride (B91410) ion from the Meisenheimer intermediate yields the final substituted product. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cationic species and facilitates the reaction.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound hydrochloride, Methyl 4-fluoro-3-nitrobenzoate | DIPEA, DMF, 40°C, 8 hours | Methyl 4-((4,4-difluoro-1-methoxy-1-oxobutan-2-yl)amino)-3-nitrobenzoate | 74.9% | google.com |

Oxidation and Reduction Transformations

Specific studies detailing the oxidation and reduction of this compound are not extensively documented in the reviewed literature. However, the general principles of amino acid and amino ester chemistry can be applied to predict its behavior.

Oxidation: The oxidation of α-amino acids can be a complex process, often leading to deamination and the formation of α-keto acids. nih.govyoutube.com Enzymatic oxidation using amino acid oxidases is a common method for the stereoselective deamination of amino acids. researchgate.net Chemical oxidation can also be achieved, though it may require specific reagents to avoid over-oxidation or side reactions. For instance, metal-catalyzed reactions can promote the oxidation of amino acids. nih.gov The presence of the electron-withdrawing difluoro group in this compound may influence the susceptibility of the α-carbon to oxidation.

Reduction: The ester functionality of this compound is susceptible to reduction by strong reducing agents. The reduction of α-amino esters to their corresponding α-amino alcohols is a well-established transformation, commonly employing reagents like lithium aluminum hydride (LAH) or borane (B79455) complexes (e.g., borane-methyl sulfide). orgsyn.org These reactions typically proceed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). The resulting 2-amino-4,4-difluorobutan-1-ol (B7896177) would be a valuable chiral building block.

| Transformation | Typical Reagents | Expected Product |

| Oxidation | Amino acid oxidases, Metal catalysts | 2-Keto-4,4-difluorobutanoate derivative |

| Reduction | Lithium aluminum hydride (LAH), Borane-methyl sulfide (B99878) (BMS) | 2-Amino-4,4-difluorobutan-1-ol |

Condensation Reactions Leading to Imine and Amide Derivatives

Imine Formation: The primary amino group of this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The control of pH is often critical to ensure protonation of the hydroxyl intermediate to facilitate water elimination, without excessive protonation of the amine nucleophile.

Amide Formation: The amino group can also react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activator (e.g., HOBt, HOAt), are commonly used to facilitate amide bond formation from carboxylic acids and amines. Alternatively, the reaction with more reactive acid chlorides would proceed readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Stereochemical Control and Regioselectivity in Chemical Transformations

While specific studies on the stereochemical control and regioselectivity of reactions involving this compound are limited, general principles derived from the study of other fluorinated amino acids are applicable.

The synthesis of fluorinated amino acids often employs stereoselective methods to control the configuration at the α-carbon. nih.govbeilstein-journals.orgnih.gov For reactions involving the modification of the side chain, the existing stereocenter at the α-carbon can direct the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. For instance, in the synthesis of α,β-unsaturated γ-amino esters from γ-substituted allenoates, high stereoselectivity can be achieved. nih.gov

Influence of Reaction Conditions, Reagents, and Catalysis on Product Formation

The outcome of chemical transformations involving this compound is highly dependent on the choice of reaction conditions, reagents, and catalysts.

As observed in the nucleophilic aromatic substitution reaction, the choice of a non-nucleophilic base (DIPEA) and a polar aprotic solvent (DMF) at a specific temperature (40°C) is critical for achieving a high yield of the desired product. google.comgoogle.com The use of a stronger, more nucleophilic base could potentially lead to side reactions, such as hydrolysis of the ester.

In the context of amide bond formation, the vast array of available coupling reagents and catalysts allows for fine-tuning of the reaction to accommodate various substrates and minimize side reactions like racemization. For instance, the use of phosphine-based catalysts has been shown to be effective in the synthesis of α,β-unsaturated γ-amino esters. nih.gov

Catalysis plays a pivotal role in many of the potential transformations of this compound. Asymmetric catalysis, in particular, is a powerful tool for establishing stereocenters with high enantiomeric excess, as demonstrated in the synthesis of various fluorinated amino acids. nih.govbeilstein-journals.org The choice of catalyst, whether it be a metal complex or an organocatalyst, can profoundly influence the stereochemical and regiochemical outcome of a reaction.

| Reaction Type | Key Influencing Factors | Examples of Control |

| Nucleophilic Substitution | Base, Solvent, Temperature | Use of non-nucleophilic base (DIPEA) and polar aprotic solvent (DMF) to favor SNAr. google.comgoogle.com |

| Amide Formation | Coupling Reagent, Catalyst | Selection of appropriate peptide coupling reagents to prevent racemization. |

| Stereoselective Synthesis | Chiral auxiliaries, Asymmetric catalysts | Employment of chiral catalysts to induce high enantioselectivity. nih.govbeilstein-journals.org |

Spectroscopic and Advanced Analytical Characterization of Methyl 2 Amino 4,4 Difluorobutanoate

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum is a unique fingerprint of the molecule. For Methyl 2-amino-4,4-difluorobutanoate, characteristic vibrational frequencies can be assigned to its various functional groups.

The presence of the amine (NH₂) group is typically identified by stretching vibrations in the 3400-3300 cm⁻¹ region. The carbonyl (C=O) of the ester group exhibits a strong absorption band, usually around 1735-1750 cm⁻¹. The C-F bonds of the difluoro group are expected to show strong absorption bands in the 1100-1000 cm⁻¹ region. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational modes with greater accuracy. nih.govmdpi.comnih.govsemanticscholar.org

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3300 |

| Alkane (C-H) | Stretch | 2950 - 2850 |

| Ester (C=O) | Stretch | 1750 - 1735 |

| Amine (N-H) | Bend | 1650 - 1580 |

| Methylene (CH₂) | Scissoring | ~1465 |

| Methyl (CH₃) | Bend | ~1375 |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1000 |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. nih.gov

For this compound hydrochloride, the following NMR data would be anticipated:

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the β-protons (a multiplet). The coupling of these protons with the adjacent fluorine atoms would result in complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would reveal separate resonances for the carbonyl carbon, the α-carbon, the β-carbon, and the methyl carbon. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon bonded to the fluorine atoms appearing at a characteristic shift. ucl.ac.uklibretexts.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. illinois.edunih.govbiophysics.org For this compound, a single signal would be expected for the two equivalent fluorine atoms, which would be split by the adjacent protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. scholaris.ca

Table 2: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₃ | ~3.7 | Singlet |

| ¹H | -CH(NH₂) | Multiplet | Multiplet |

| ¹H | -CH₂- | Multiplet | Multiplet |

| ¹³C | C=O | ~170 | Singlet |

| ¹³C | -CH(NH₂) | ~50-60 | Singlet |

| ¹³C | -CH₂- | ~30-40 | Triplet (due to ¹JCF coupling) |

| ¹³C | -OCH₃ | ~52 | Singlet |

| ¹⁹F | -CF₂- | Variable | Triplet (due to ²JHF coupling) |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometric (MS) Characterization and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.orgchemguide.co.uk

For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum. uni.lu Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the Cα-Cβ bond. nih.govnih.govdntb.gov.ualibretexts.org The presence of the difluoro group would lead to characteristic fragment ions.

Expected Fragmentation Patterns:

Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

Alpha-cleavage: Cleavage of the bond between the α- and β-carbons can lead to fragments containing the amine and ester groups.

Fragments containing fluorine: The presence of fluorine can be identified by ions containing the CF₂H group or other fluorine-containing fragments.

The exact fragmentation pattern would be determined by the ionization method used (e.g., electron impact or electrospray ionization). miamioh.edu

X-ray Crystallographic Studies for Structural Elucidation of Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself may not be readily available, studies on related fluorinated amino acids and their derivatives offer valuable insights into the effects of fluorination on molecular conformation and intermolecular interactions, such as hydrogen bonding. rsc.orgrsc.orgmdpi.comresearchgate.netamanote.com The introduction of fluorine can influence crystal packing and the formation of specific supramolecular structures.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 4,4 Difluorobutanoate

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and energetic properties of molecules. scielo.org.mxnih.gov For Methyl 2-amino-4,4-difluorobutanoate, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to predict its most stable three-dimensional structure. researchgate.netresearchgate.netinpressco.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed molecular architecture.

The introduction of fluorine atoms is known to significantly alter the electronic distribution and geometry of amino acids. researchgate.net In this compound, the strong electronegativity of the fluorine atoms influences the adjacent C-F and C-C bonds. DFT calculations can quantify these effects, revealing subtle changes in the molecular framework compared to its non-fluorinated counterpart.

Table 1: Calculated Geometrical Parameters of this compound (Optimized using DFT B3LYP/6-31G(d,p)) (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in the searched literature. The values are based on general principles of organic molecules and the influence of fluorine substitution.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-Cβ | 1.53 | Cα-Cβ-Cγ | 112.5 |

| Cβ-Cγ | 1.52 | F1-Cγ-F2 | 109.5 |

| Cγ-F1 | 1.35 | H-N-Cα | 110.0 |

| Cγ-F2 | 1.35 | Cα-C=O | 120.0 |

| Cα-N | 1.47 | ||

| C=O | 1.21 | ||

| C-O | 1.36 | ||

| O-CH3 | 1.43 |

This table is a representation of the type of data obtained from DFT calculations. The specific values would require dedicated computational studies on this compound.

Analysis of Conformational Landscapes and Tautomerization Pathways

The flexibility of the butanoate chain allows this compound to exist in various conformations. libretexts.org Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its single bonds. longdom.orgnih.govscispace.comresearchgate.netrsc.org This analysis identifies the most stable conformers (local minima on the PES) and the energy barriers between them (transition states). For fluorinated compounds, the gauche effect can play a significant role in determining conformational preferences. nih.gov

Tautomerization, the interconversion of constitutional isomers, is another important aspect to consider, particularly the imine-enamine tautomerism involving the amino group and the α-carbon. nih.govresearchgate.netresearchgate.net Computational methods can be used to calculate the energy barriers for these tautomerization reactions, providing insight into their likelihood under different conditions. uni.lumdpi.comnih.gov The presence of electron-withdrawing fluorine atoms can influence the acidity of the α-proton, thereby affecting the tautomeric equilibrium. mdpi.comirjweb.com

Prediction of Electronic Properties and Reactivity Parameters

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations provide access to key electronic descriptors.

Table 2: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.7 eV |

| Electronegativity (χ) | 3.85 eV |

| Dipole Moment (μ) | 3.5 D |

This table illustrates the type of electronic property data derived from DFT calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent. rsc.orgnih.gov For this compound, an MD simulation in an explicit solvent like water can reveal how the molecule is solvated. nih.govijcce.ac.ir

By analyzing the radial distribution functions (RDFs) from the simulation, one can determine the average distances and coordination numbers of solvent molecules around different parts of the solute. mdpi.com This is particularly interesting for understanding the hydration shell around the polar amino and ester groups, as well as the more hydrophobic difluorinated portion of the molecule. The interactions between the fluorinated amino acid and water molecules can influence its solubility and its behavior in biological systems. nih.govnih.govtandfonline.com

Applications in Advanced Organic Synthesis and As Building Blocks for Medicinal Chemistry

Methyl 2-amino-4,4-difluorobutanoate as a Key Building Block in Complex Organic Synthesis

This compound serves as a fundamental organic building block for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com Its commercial availability as a hydrochloride salt facilitates its use in a variety of synthetic applications. biosynth.com As a functionalized molecule, it is a key component in the synthesis of more intricate structures. sigmaaldrich.com The presence of both an amine and a methyl ester allows for a wide range of chemical transformations, making it an adaptable precursor. Synthetic chemists utilize such building blocks to construct complex fluorinated molecules, including other non-natural amino acids and heterocyclic systems. nih.gov The difunctional nature of the compound enables its integration into multi-step synthetic pathways, providing access to novel chemical entities that would be difficult to produce otherwise.

Strategic Role in the Synthesis of Diverse Fluorinated Compounds

The strategic value of this compound lies in its role as a source of the 4,4-difluorinated amino acid scaffold. This moiety is incorporated into larger molecules to create a diverse array of fluorinated products. rsc.org Synthetic strategies often focus on using such fluorinated building blocks to prepare compounds with varied structures and functionalities. rsc.org Research has demonstrated the synthesis of complex molecules like fluorinated piperidine (B6355638) amino acids and bi-cyclic fluorinated amino acids from related fluorinated precursors. nih.gov The introduction of the gem-difluoro group can significantly influence the properties of the final compound. Therefore, having a reliable building block like this compound is crucial for systematically exploring the chemical space of fluorinated organic compounds. sigmaaldrich.com

Precursor for Bioactive Molecule Construction

Fluorinated building blocks are instrumental in the construction of bioactive molecules for pharmaceutical and diagnostic applications. researchgate.net The selective introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net this compound serves as a precursor for molecules designed with specific biological targets in mind. For example, structurally related radiolabeled amino acids, such as 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB), have been developed as tumor imaging agents. nih.gov These agents are transported into cancer cells, allowing for visualization via positron emission tomography (PET). nih.gov This highlights the utility of fluorinated amino acid scaffolds derived from precursors like this compound in creating molecules for medical diagnostics. the-innovation.org

Utility in Peptide Synthesis Protocols

Non-natural amino acids, including fluorinated variants, are increasingly incorporated into peptides to enhance their therapeutic properties. researchgate.net this compound, after appropriate N-terminal protection (typically with an Fmoc group), can be used as a building block in solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble resin. nih.gov The use of fluorinated amino acids can confer unique structural constraints, improve stability against proteolytic degradation, and modulate the biological activity of the resulting peptide. rsc.org The incorporation of building blocks like this allows for the creation of novel peptides with tailored characteristics for research and drug development.

Integration into Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify new drug leads. The success of this approach relies on the availability of diverse and unique chemical building blocks. minakem.com this compound, with its distinct difluorinated structure, is an ideal candidate for inclusion in such libraries. Its two functional groups (amine and ester) allow it to be readily incorporated into various molecular scaffolds through automated synthesis, generating a multitude of novel fluorinated compounds for high-throughput screening.

Foundational Importance in Synthetic Medicinal Chemistry for Drug Design and Optimization

The introduction of fluorine is a widely used strategy in modern medicinal chemistry for optimizing drug candidates. researchgate.net This "fluorine editing" can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding conformation. researchgate.netnih.gov this compound is a foundational building block in this context, providing medicinal chemists with a tool to strategically install a gem-difluoro group. sigmaaldrich.com This modification can lead to improved pharmacokinetic and pharmacodynamic profiles. researchgate.net The use of tailor-made fluorinated amino acids is a rapidly developing area of research, driven by the increasing acceptance of peptides and their derivatives as therapeutic agents. researchgate.netnih.gov

Derivatization Strategies for Analytical Method Development (e.g., LC-MS/MS Assay)

For the accurate quantification of amino acids in biological samples like plasma or serum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and powerful analytical technique. However, amino acids often require chemical modification, or derivatization, to improve their chromatographic properties and detection sensitivity. A common strategy involves the derivatization of the amino group. Multiple reagents are available for this purpose, each imparting different properties to the analyte that affect its retention on LC columns and its ionization in the mass spectrometer. nih.gov For instance, a general method for amino acid analysis involves derivatization with butanolic-HCl, which converts the amino acid to its corresponding butyl ester. This process increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography and enhanced signal intensity in the MS/MS analysis. This type of derivatization would be applicable to this compound for its quantification in analytical assays.

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 4,4 Difluorobutanoate

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of fluorinated amino acids, particularly those with stereogenic centers, presents considerable challenges. mdpi.com Future research into the synthesis of Methyl 2-amino-4,4-difluorobutanoate will likely focus on developing more efficient, selective, and sustainable methods.

Recent advancements in organofluorine chemistry provide a roadmap for these future endeavors. numberanalytics.com Key areas of development include:

Transition-Metal Catalysis : Systems based on metals like nickel and palladium have proven effective for various C-F bond-forming reactions. nih.govmdpi.com For instance, nickel(II) complexes of glycine (B1666218) Schiff bases have been used for the asymmetric synthesis of tailor-made amino acids, a methodology that could be adapted for the difluoro-butanoate derivative. mdpi.comnih.govresearchgate.net Future work could explore catalysts that enable direct, late-stage difluorination of amino acid precursors with high enantioselectivity.

Photoredox and Electrochemical Catalysis : Light-mediated and electrochemical methods are emerging as powerful, green alternatives for generating reactive fluorine species under mild conditions. numberanalytics.comrsc.org These techniques could provide novel pathways for the difluorination of substrates that are incompatible with traditional methods, potentially reducing the need for harsh reagents. numberanalytics.com

Biocatalysis : The use of enzymes for synthetic transformations offers unparalleled selectivity. The directed evolution of enzymes such as aminotransferases or l-amino acid deaminases could lead to biocatalysts capable of producing enantiomerically pure Methyl 2--amino-4,4-difluorobutanoate or its precursors from inexpensive starting materials. nih.govnih.gov For example, whole-cell biocatalysis systems have been developed for the stereoinversion of L-amino acids to D-amino acids with high efficiency. nih.gov

Novel Fluorinating Reagents : While reagents like Selectfluor are commonly used for electrophilic fluorination, research into new main group catalysis strategies continues to yield novel reagents and protocols. mdpi.comnih.gov I(I)/I(III) catalysis, for example, has been used for the difluorinative rearrangement of certain styrenes, showcasing a platform for generating geminal difluoro motifs. nih.gov

Table 1: Emerging Synthetic Methodologies

| Methodology | Description | Potential Advantage for Synthesis |

|---|---|---|

| Transition-Metal Catalysis | Utilizes catalysts based on metals like Nickel or Palladium to facilitate C-F bond formation and asymmetric alkylation. nih.govmdpi.com | High efficiency and enantioselectivity in creating chiral centers. organic-chemistry.org |

| Photoredox/Electro-chemical Catalysis | Employs light or electricity to drive fluorination reactions under mild conditions. numberanalytics.com | Sustainable approach, reducing reliance on harsh chemical reagents. numberanalytics.com |

| Biocatalysis | Uses engineered enzymes (e.g., deaminases, transaminases) for highly selective synthesis. nih.govnih.gov | Exceptional stereoselectivity and operation under environmentally benign conditions. |

| Advanced Reagent Catalysis | Involves the development and application of novel fluorinating agents and main group catalysts (e.g., I(I)/I(III) systems). nih.gov | Access to new reaction pathways and functional group tolerance. |

Advanced Applications in Chemical Biology and Materials Science

The unique properties imparted by the difluoromethyl group suggest a range of advanced applications for this compound, extending beyond its role as a simple building block.

In chemical biology , fluorinated amino acids are valuable tools for probing biological systems. nih.gov Unexplored avenues for this specific compound include:

¹⁹F NMR and PET Imaging : The fluorine atoms serve as sensitive probes for Nuclear Magnetic Resonance (¹⁹F NMR) studies, allowing researchers to monitor protein folding, dynamics, and interactions without significantly altering the structure. nih.govmdpi.com Furthermore, if labeled with the fluorine-18 (B77423) isotope, the resulting amino acid could be a valuable tracer for Positron Emission Tomography (PET) imaging, particularly in oncology research. numberanalytics.com

Peptide and Protein Engineering : Incorporating this compound into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. The electron-withdrawing nature of the CF₂ group can also modulate the pKa of nearby residues and induce specific conformational preferences, which can be exploited to design peptides with improved binding affinity and selectivity for their biological targets. mdpi.com

In materials science , the incorporation of fluorinated moieties can dramatically alter the properties of polymers and other materials. numberanalytics.comnumberanalytics.com Future research could explore:

Fluorinated Polymers : Polymerizing derivatives of this compound could yield novel polymers with unique surface properties, such as enhanced hydrophobicity, thermal stability, and chemical resistance. numberanalytics.com

Self-Assembling Systems : Fluorinated amino acids have been used to create self-assembling peptides that form highly stable nanostructures like fibrils and nanotubes. numberanalytics.com The fluorous interactions can drive assembly and impart unique properties to the resulting nanomaterials, opening doors for applications in nanotechnology and biocompatible materials. numberanalytics.com

Table 2: Potential Advanced Applications

| Field | Application | Description |

|---|---|---|

| Chemical Biology | ¹⁹F NMR / ¹⁸F PET Imaging | Use as a non-invasive probe to study protein dynamics or as a tracer for medical imaging. nih.govnumberanalytics.com |

| Peptide/Protein Design | Incorporation into peptides to enhance stability, control conformation, and improve biological activity. | |

| Materials Science | Novel Polymer Synthesis | Use as a monomer to create fluoropolymers with enhanced thermal, chemical, and surface properties. numberanalytics.com |

| Self-Assembling Nanomaterials | Integration into peptides to drive the formation of stable nanostructures through fluorous interactions. numberanalytics.com |

Integration with Machine Learning and Artificial Intelligence for Predictive Molecular Design

The complexity of designing and synthesizing novel fluorinated compounds makes this area ripe for the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the discovery and optimization process for molecules like this compound.

Key areas for integration include:

Predictive Molecular Design and Optimization : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore vast chemical spaces to design new molecules from scratch. ijpsjournal.comarxiv.org These models could be trained on datasets of known fluorinated compounds to generate novel amino acid derivatives with optimized properties, such as predicted binding affinity to a specific protein target or desired physicochemical characteristics. rsc.org

Synthesis Prediction and Planning : AI tools can predict the outcome of complex chemical reactions, helping chemists devise the most efficient synthetic routes. rsc.org For a molecule like this compound, ML models could predict the success rate and optimal conditions for various fluorination strategies, saving significant time and resources in the lab. nih.gov

Force Field Development and Property Prediction : ML can be used to develop accurate force fields for molecular dynamics (MD) simulations, which is crucial for studying proteins containing unnatural amino acids. biorxiv.org An accurate force field would allow researchers to simulate how the incorporation of this compound affects protein structure and dynamics. biorxiv.org Additionally, ML models can accurately predict spectroscopic properties, such as ¹⁹F NMR chemical shifts, aiding in structural elucidation and analysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity Methyl 2-amino-4,4-difluorobutanoate in laboratory settings?

- Methodology : The compound is synthesized via alkylation of glycine derivatives. A Ni(II)-Schiff base complex is formed using a glycine precursor and a recyclable chiral auxiliary (e.g., (S)-BPB). Subsequent alkylation with 1,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the difluorinated intermediate. Acidic hydrolysis (HCl/MeOH) cleaves the ester and auxiliary, followed by recrystallization for purification .

- Critical Parameters : Reaction temperature (0–5°C for alkylation), solvent polarity (DMF for solubility), and stoichiometric control of fluorinated reagents to minimize side products.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.

- Chromatography : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolves enantiomers and removes trace impurities .

- Quality Metrics : Purity >98% confirmed by HPLC (λ = 210 nm) and absence of residual solvents via GC-MS.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR : ¹⁹F NMR (δ -120 to -125 ppm for CF₂; J~240 Hz for geminal F-F coupling) and ¹H NMR (δ 3.7 ppm for methyl ester; δ 1.8–2.2 ppm for CH₂CF₂) .

- MS : ESI-MS ([M+H]⁺ at m/z 168.1) and HRMS for exact mass validation.

- Chiral Analysis : Polarimetry or chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (S)-configured this compound?

- Methodology : Asymmetric catalysis using (R)-BINAP-derived palladium complexes or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis). The Ni(II)-Schiff base method achieves >90% ee by retaining the chiral auxiliary during alkylation .

- Optimization : Adjusting solvent polarity (THF vs. DMF) and reaction time to minimize racemization.

Q. How does this compound function as a bioisostere in peptide-based drug development?

- Mechanistic Insight : The CF₂ group mimics phosphoserine’s steric and electronic profile, enabling non-hydrolyzable peptide analogs. Incorporate into peptide chains via solid-phase synthesis (Fmoc strategy, HATU coupling). Use CD spectroscopy to confirm α-helix stabilization .

- Case Study : Replacement of serine with this analog in p53-derived peptides enhances proteolytic stability while maintaining MDM2 binding affinity (IC₅₀ = 12 nM vs. 15 nM for native peptide) .

Q. What analytical approaches resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

- Troubleshooting :

- Batch vs. Flow Reactors : Transitioning from batch to continuous flow improves heat/mass transfer, reducing side reactions (e.g., epimerization) .

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1740 cm⁻¹) to identify rate-limiting steps.

Q. In enzyme inhibition studies, what kinetic parameters indicate competitive vs. allosteric interactions with this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.